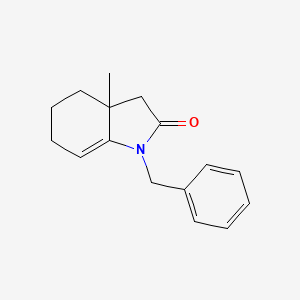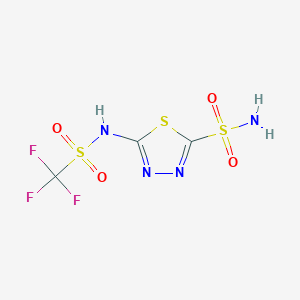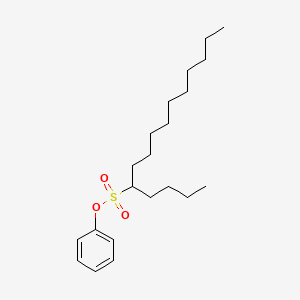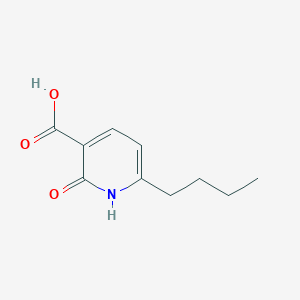
Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including a hydroxyl group, an ester group, and a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the esterification of 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and optimized catalysts can be employed to enhance the yield and purity of the product. Additionally, purification techniques such as distillation and crystallization are used to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The double bond can participate in electrophilic addition reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like hydrogen halides (HX) or halogens (X2) can be used for addition reactions across the double bond.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biological pathways. The double bond allows for potential reactivity with nucleophiles and electrophiles, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoic acid: Similar structure but lacks the ester group.
Methyl 6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
6-hydroxy-3,7-dimethyl-3-(prop-1-EN-1-YL)oct-7-enoic acid: Similar structure but lacks the ester group and has a carboxylic acid group instead.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group makes it more lipophilic compared to its acid counterparts, potentially enhancing its ability to cross biological membranes.
Properties
CAS No. |
143689-30-9 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
ethyl 6-hydroxy-3,7-dimethyl-3-prop-1-enyloct-7-enoate |
InChI |
InChI=1S/C15H26O3/c1-6-9-15(5,11-14(17)18-7-2)10-8-13(16)12(3)4/h6,9,13,16H,3,7-8,10-11H2,1-2,4-5H3 |
InChI Key |
HRCLDUPTTISJKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(CCC(C(=C)C)O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


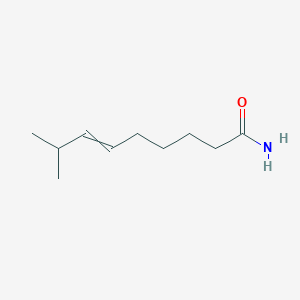
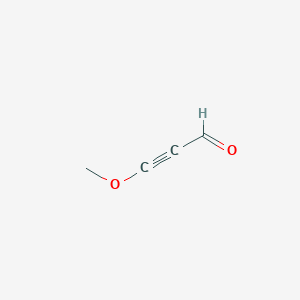
![N-[(1R,2R)-2-(1,3-benzodioxol-5-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-hexadecanamide](/img/structure/B12566630.png)
![6-(Furan-2-yl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566637.png)
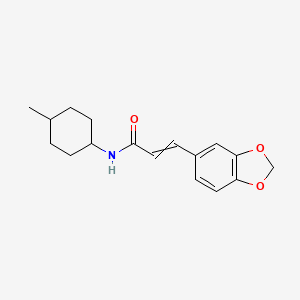

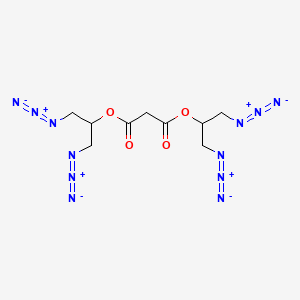

![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
